molecular formula C11H19NO2 B15262874 3-(6-Methylpiperidin-2-yl)oxan-4-one

3-(6-Methylpiperidin-2-yl)oxan-4-one

Cat. No.: B15262874
M. Wt: 197.27 g/mol
InChI Key: BCYIBRIDYJFNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylpiperidin-2-yl)oxan-4-one is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a derivative of piperidine and oxane, featuring a piperidine ring substituted with a methyl group and an oxane ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 3-(6-Methylpiperidin-2-yl)oxan-4-one involves several steps, typically starting with commercially available precursors. One common synthetic route includes the alkylation of piperidine derivatives followed by cyclization to form the oxane ring . The reaction conditions often involve the use of strong bases such as sodium hydride or lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(6-Methylpiperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents or organometallic compounds are commonly used.

Scientific Research Applications

3-(6-Methylpiperidin-2-yl)oxan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methylpiperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(6-Methylpiperidin-2-yl)oxan-4-one can be compared with other similar compounds, such as:

    Piperidine derivatives: These include compounds like 3-methylpiperidine and 2,6-dimethylpiperidine, which share structural similarities but differ in their functional groups and reactivity.

    Oxane derivatives: Compounds like tetrahydropyran and 2-methyltetrahydropyran are structurally related but have different substituents and chemical properties.

The uniqueness of this compound lies in its combined piperidine and oxane structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-(6-methylpiperidin-2-yl)oxan-4-one

InChI

InChI=1S/C11H19NO2/c1-8-3-2-4-10(12-8)9-7-14-6-5-11(9)13/h8-10,12H,2-7H2,1H3

InChI Key

BCYIBRIDYJFNNR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2COCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.